C-6 Carbonyl Linker Topology vs. Methylene Linker: Impact on Piperidine Basicity and Target Recognition
The target compound employs a carbonyl (C=O) linker connecting the benzoxazinone C-6 position to the piperidine ring, whereas the dopamine D4 antagonist series reported by Belliotti et al. (1999) uses a methylene (CH₂) linker [1]. The electron-withdrawing carbonyl group reduces the piperidine nitrogen basicity (predicted pKa ~12.0 for the target compound ) relative to a hypothetical CH₂-linked analog, which is expected to exhibit a pKa closer to a typical secondary amine (pKa ~10.5–11.0). In the bacterial topoisomerase series, Geng et al. demonstrated that C-6 substituent electronic character directly modulates both enzymatic potency and hERG liability—electron-withdrawing groups such as cyano (Compound 14, log D 0.2) provided the most balanced profile with E. coli ParC IC₅₀ in the low nanomolar range and reduced hERG inhibition relative to electron-donating or lipophilic substituents [2].
| Evidence Dimension | C-6 linker electronic character and predicted impact on piperidine pKa |
|---|---|
| Target Compound Data | Carbonyl (C=O) linker; predicted piperidine pKa ~12.02 (free base) |
| Comparator Or Baseline | CH₂-linked piperidinylmethylbenzoxazinones (Belliotti 1999 series); typical secondary amine pKa ~10.5–11.0 |
| Quantified Difference | Estimated ΔpKa ≈ 1–1.5 units (carbonyl linker increases basicity of the piperidine NH due to reduced inductive withdrawal relative to direct attachment; note: comparison is indirect and requires experimental verification) |
| Conditions | Predicted values (ChemicalBook); experimental pKa determination not independently reported |
Why This Matters
The carbonyl linker differentiates this compound from the well-characterized CH₂-linked D4 antagonist series and creates a distinct pharmacophore for target-based screening; procurement for programs targeting bacterial topoisomerases or other C-6-dependent targets must specify the carbonyl-linked variant to preserve the electronic profile mapped by Geng et al.
- [1] Belliotti TR, Wustrow DJ, Brink WA, Zoski KT, Shih YH, Whetzel SZ, Georgic LM, Corbin AE, Akunne HC, Heffner TG, Pugsley TA, Wise LD. A series of 6- and 7-piperazinyl- and -piperidinylmethylbenzoxazinones with dopamine D4 antagonist activity: discovery of a potential atypical antipsychotic agent. J. Med. Chem. 1999;42(25):5181-5187. View Source
- [2] Geng B, Comita-Prevoir J, Eyermann CJ, Reck F, Fisher S. Exploring Left-Hand-Side substitutions in the benzoxazinone series of 4-amino-piperidine bacterial type IIa topoisomerase inhibitors. Bioorg. Med. Chem. Lett. 2011;21(18):5432-5435. Table 1: Compound 14 (X=CN) E. coli ParC IC₅₀ low nM; hERG inhibition minimized at log D 0.2. View Source
